Thiobis-tert-nonane: A Technical Guide to Synthesis and Characterization
Thiobis-tert-nonane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Thiobis-tert-nonane, a sterically hindered dialkyl sulfide. While specific literature on this compound is scarce, this document outlines a robust synthetic protocol based on established methodologies for the preparation of symmetrical di-tert-alkyl sulfides. Furthermore, it presents the expected analytical characterization data, offering a predictive profile for researchers. This guide is intended to serve as a foundational resource for the synthesis and subsequent investigation of Thiobis-tert-nonane in various research and development applications.
Introduction
Thiobis-tert-nonane, also referred to as di-tert-nonyl sulfide, is an organic sulfur compound with the general structure R-S-R, where R is a tertiary nonyl group. The specific isomer of the tert-nonyl group dictates the precise structure and properties of the molecule. For the purposes of this guide, we will focus on the synthesis and characterization of di-(2-methyl-2-octanyl) sulfide, a plausible and accessible isomer of Thiobis-tert-nonane. The significant steric hindrance imparted by the two tertiary nonyl groups is expected to influence its reactivity and physical properties, making it a potentially interesting candidate for applications in materials science, as a lubricant additive, or as a bulky intermediate in organic synthesis.
Synthesis of Thiobis-tert-nonane (di-(2-methyl-2-octanyl) sulfide)
The synthesis of symmetrical di-tert-alkyl sulfides can be effectively achieved through the reaction of a suitable tertiary alkyl halide with a sulfur nucleophile, such as sodium sulfide. This reaction typically proceeds via an SN1-type mechanism due to the steric hindrance around the tertiary carbon, which disfavors an SN2 pathway.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-methyl-2-octanol:
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Halogenation of 2-methyl-2-octanol: Conversion of the tertiary alcohol to a tertiary alkyl halide (e.g., 2-bromo-2-methyloctane) using a suitable halogenating agent.
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Sulfidation of the tertiary alkyl halide: Reaction of the resulting alkyl halide with a sulfur source, such as sodium sulfide, to form the desired di-tert-alkyl sulfide.
Experimental Protocol
2.2.1. Synthesis of 2-Bromo-2-methyloctane
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Materials:
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2-Methyl-2-octanol
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Concentrated Hydrobromic Acid (48% aq.)
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Anhydrous Calcium Chloride
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Diethyl ether
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Saturated Sodium Bicarbonate solution
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Brine (saturated Sodium Chloride solution)
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Anhydrous Magnesium Sulfate
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-2-octanol.
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Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
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Gently heat the reaction mixture to reflux for 2-3 hours.
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Cool the mixture to room temperature and transfer it to a separatory funnel.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-2-methyloctane.
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Purify the product by vacuum distillation.
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2.2.2. Synthesis of Thiobis-tert-nonane (di-(2-methyl-2-octanyl) sulfide)
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Materials:
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2-Bromo-2-methyloctane
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Anhydrous Sodium Sulfide
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N,N-Dimethylformamide (DMF)
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Diethyl ether
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Deionized water
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Procedure:
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In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous sodium sulfide in anhydrous DMF.
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Heat the suspension to approximately 80-90 °C with stirring under a nitrogen atmosphere.
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Slowly add a solution of 2-bromo-2-methyloctane in a minimal amount of DMF to the heated suspension over a period of 1 hour.
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After the addition is complete, maintain the reaction mixture at 90-100 °C for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
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Cool the reaction mixture to room temperature and pour it into a large volume of deionized water.
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Extract the aqueous mixture with diethyl ether (3 x volumes).
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Combine the organic extracts and wash them with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude Thiobis-tert-nonane by vacuum distillation or column chromatography on silica gel.
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Characterization of Thiobis-tert-nonane
The purified Thiobis-tert-nonane should be characterized by standard analytical techniques to confirm its structure and purity. The following tables summarize the expected data.
Physical Properties (Predicted)
| Property | Predicted Value |
| Appearance | Colorless to pale yellow, viscous liquid |
| Molecular Formula | C18H38S |
| Molecular Weight | 286.56 g/mol |
| Boiling Point | High boiling point, requires vacuum distillation |
| Solubility | Insoluble in water; soluble in organic solvents |
Spectroscopic Data (Predicted)
Table 1: Predicted 1H NMR Data (CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 - 1.6 | multiplet | 16H | -(CH2)4- in octyl chain |
| ~1.3 | singlet | 12H | -C(S)-CH 3 x 2 |
| ~0.9 | triplet | 6H | -CH2-CH 3 x 2 |
Table 2: Predicted 13C NMR Data (CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | C -S (quaternary carbon) |
| ~40 - 45 | -C H2- adjacent to C-S |
| ~30 - 35 | -(C H2)n- in octyl chain |
| ~25 - 30 | -(C H2)n- in octyl chain |
| ~22 - 24 | -C H2-CH3 |
| ~14 | -CH2-C H3 |
| ~28 - 32 | -C(S)-C H3 |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| 286.27 | [M]+• (Molecular ion) |
| 159.16 | [M - C9H19]+ (Loss of a tert-nonyl group) |
| 127.15 | [C9H19]+ (tert-nonyl cation) |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| 2960 - 2850 | C-H stretching (alkane) |
| 1465 - 1450 | C-H bending (methylene and methyl) |
| 1380 - 1365 | C-H bending (gem-dimethyl) |
| ~700 - 600 | C-S stretching |
Safety Considerations
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2-Methyl-2-octanol: Flammable liquid and skin irritant.
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Hydrobromic acid: Corrosive and causes severe skin burns and eye damage.
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2-Bromo-2-methyloctane: Alkyl halides are potentially toxic and should be handled with care.
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Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.
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DMF: A skin and eye irritant, and a potential reproductive toxin.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of Thiobis-tert-nonane. The proposed experimental protocols are based on well-established chemical transformations and should provide a solid starting point for researchers interested in this sterically hindered sulfide. The predicted analytical data will be crucial for the confirmation of the target molecule's identity and purity. The availability of this synthetic route opens the door for further investigation into the properties and potential applications of Thiobis-tert-nonane.
